![molecular formula C18H22N2O3S B3008373 3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 688337-92-0](/img/structure/B3008373.png)
3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
Scientific Research Applications
- Application : Our compound serves as a substrate for allylic hydroxylation reactions. Researchers use it to prepare thin films and single crystals, such as 2-(1-cyclohexenyl)ethyl ammonium lead iodide . These materials find applications in optoelectronic-compatible heterostructures .
- Application : Researchers investigate the crystal structure of our compound using techniques like X-ray crystallography and density functional theory (DFT) calculations. This approach improves our understanding of the spatial distribution and importance of specific atomic interactions within the crystal lattice .
Allylic Hydroxylation Reactions
Crystal Structure Studies
Mechanism of Action
Mode of Action
Based on its structural similarity to other quinazolinone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Cyclohexenone, a structural component of the compound, is known to be a versatile intermediate in organic synthesis and can participate in various reactions, including nucleophilic conjugate addition with organocopper reagents, michael reactions, and robinson annulations .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. Given its molecular weight of 346.45 , it falls within the range generally considered favorable for oral bioavailability.
properties
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethyl]-6,7-dimethoxy-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-10-13-14(11-16(15)23-2)19-18(24)20(17(13)21)9-8-12-6-4-3-5-7-12/h6,10-11H,3-5,7-9H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBFYPXKMSYKFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCC3=CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one |
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